molecular formula C21H27N3O6S B12285608 N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin

Cat. No.: B12285608
M. Wt: 449.5 g/mol
InChI Key: SEPXWAZZCPMULA-UHFFFAOYSA-N
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Description

Contextualizing N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin within Beta-Lactam Antibiotic Derivatization

This compound, also known as N-Pivaloyl Amoxicillin (B794), is a derivative of amoxicillin, a widely used beta-lactam antibiotic. animalresearch.infonih.govresearchgate.netsynzeal.com Beta-lactam antibiotics are characterized by their core four-membered ring structure and function by inhibiting the synthesis of bacterial cell walls. nih.govkhanacademy.orgyoutube.com The derivatization of these antibiotics, including amoxicillin, involves the chemical modification of their core structure to enhance their properties.

The process of N-acylation, which involves the introduction of an acyl group to the amino group of the amoxicillin molecule, is a key strategy in creating new derivatives. nih.gov this compound is a result of such a modification, where a pivaloyl group (2,2-dimethyl-1-oxopropyl) is attached to the nitrogen atom of the amoxicillin side chain. This compound is often identified as an impurity in amoxicillin preparations and is utilized as a reference standard in analytical chemistry for quality control purposes. animalresearch.inforesearchgate.netsimsonpharma.comalentris.orgchemicalbook.comlgcstandards.comlabmix24.comallmpus.comcymitquimica.com

The study of such derivatives is crucial for understanding the structure-activity relationship of beta-lactam antibiotics and for the development of new therapeutic agents with improved characteristics.

Historical Perspective on Amoxicillin Modifications and Their Research Significance

Amoxicillin was first introduced in 1972, emerging from research aimed at developing penicillin derivatives with a broader spectrum of activity. animalresearch.info This semi-synthetic offshoot of penicillin demonstrated enhanced activity against a wider range of bacteria. research-archive.org However, the rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes by bacteria which can inactivate the antibiotic, necessitated further modifications. researchgate.netnih.gov

A significant milestone in the history of amoxicillin modification was the combination with clavulanic acid, a beta-lactamase inhibitor, in 1981. nih.govnih.gov This combination, known as co-amoxiclav, expanded the effectiveness of amoxicillin against resistant bacterial strains. nih.gov

Beyond combination therapies, direct chemical modification of the amoxicillin molecule has been a continuous area of research. The primary goals of these modifications include:

Overcoming Antibiotic Resistance: Developing derivatives that are less susceptible to bacterial resistance mechanisms. nih.gov

Improving Pharmacokinetic Properties: Enhancing absorption, distribution, metabolism, and excretion (ADME) profiles.

Enhancing Stability: Increasing the stability of the antibiotic in various physiological environments.

Masking Undesirable Properties: Such as the bitter taste of the parent drug, which can improve patient compliance.

The synthesis of various amoxicillin derivatives, including N-acylated forms, is a testament to the ongoing efforts to refine and enhance the therapeutic potential of this important antibiotic. nih.gov

Rationale for Investigating N-Acylated Amoxicillin Derivatives

The investigation into N-acylated amoxicillin derivatives like this compound is driven by several key scientific rationales. The acylation of the amino group in the amoxicillin side chain can lead to the formation of prodrugs. Prodrugs are inactive or less active compounds that are converted into the active drug within the body. This approach offers several potential advantages:

Improved Bioavailability: Modifying the lipophilicity of the drug can enhance its absorption through biological membranes.

Increased Stability: Acylation can protect the parent drug from degradation in the acidic environment of the stomach.

Masking of Taste: The modification can mask the often-unpleasant taste of the active pharmaceutical ingredient, which is particularly beneficial for pediatric formulations.

Sustained Release: Prodrugs can be designed to release the active drug over a prolonged period, potentially reducing the frequency of administration.

While specific research on the therapeutic potential of this compound is limited, its existence as an N-acylated derivative places it within this broader strategy of antibiotic enhancement. The study of such compounds, even as impurities, provides valuable insights into the chemical stability and reactivity of amoxicillin and informs the design of future antibiotic candidates.

Compound Information Table

Compound NameSynonyms
AmoxicillinAmoxycillin, p-hydroxyampicillin animalresearch.infowikipedia.org
This compoundN-Pivaloyl Amoxicillin, Amoxicillin USP Impurity N animalresearch.infochemicalbook.com
Clavulanic Acid-
Ampicillin (B1664943)-
Co-amoxiclavAugmentin nih.gov

Chemical Properties of this compound

PropertyValueSource
CAS Number 1313237-94-3 synzeal.comsimsonpharma.comallmpus.comvsquarelifescience.com
Molecular Formula C21H27N3O6S simsonpharma.comallmpus.com
Molecular Weight 449.52 g/mol simsonpharma.comallmpus.com
Solubility Soluble in Methanol (MEOH), Dimethylformamide (DMF, sparingly), Dimethyl sulfoxide (B87167) (DMSO, slightly) allmpus.comchemicalbook.com
pKa 2.44 ± 0.10 chemicalbook.com
Predicted Density 1.41 ± 0.1 g/cm³ chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

6-[[2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H27N3O6S/c1-20(2,3)19(30)23-12(10-6-8-11(25)9-7-10)15(26)22-13-16(27)24-14(18(28)29)21(4,5)31-17(13)24/h6-9,12-14,17,25H,1-5H3,(H,22,26)(H,23,30)(H,28,29)

InChI Key

SEPXWAZZCPMULA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C)(C)C)C(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2,2,dimethyl 1 Oxopropyl Amoxicillin

Strategies for the Chemical Synthesis of N-Pivaloyl Amoxicillin (B794)

The introduction of the pivaloyl group onto the amoxicillin scaffold can be accomplished through several chemical pathways. These methods primarily focus on the acylation of the α-amino group of the D-(-)-α-amino-p-hydroxyphenylacetyl side chain.

Direct Acylation Approaches for Amoxicillin N-Derivatization

Direct acylation of amoxicillin presents a straightforward route to N-Pivaloyl Amoxicillin. This approach involves the reaction of amoxicillin with a pivaloylating agent, such as pivaloyl chloride, under suitable conditions. The Schotten-Baumann reaction conditions, which involve an aqueous alkaline solution, are often employed for the N-acylation of penicillins. nih.gov In this method, the amino group of amoxicillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

An alternative direct acylation strategy involves the use of mixed anhydrides. For instance, new penicillin derivatives have been prepared by the N-acylation of amoxicillin with activated pyrrolecarboxylic acids via mixed anhydrides. nih.gov This principle can be extended to the synthesis of N-Pivaloyl Amoxicillin, where a mixed anhydride (B1165640) of pivalic acid could be used as the acylating agent. However, the use of highly reactive acylating agents like chloroanhydrides can sometimes lead to instability of the intermediates. nih.gov

Direct Acylation Approach Acylating Agent General Conditions Potential Challenges
Schotten-Baumann ReactionPivaloyl ChlorideAqueous alkaline solutionSide reactions, control of pH
Mixed Anhydride MethodMixed pivalic anhydrideAnhydrous organic solvent, low temperatureInstability of mixed anhydride

Multi-Step Synthetic Routes Utilizing Protected Amoxicillin Intermediates

To enhance selectivity and yield, multi-step synthetic routes employing protecting groups are commonly utilized in the synthesis of amoxicillin and its derivatives. A prominent strategy involves the use of Dane salts, which are protected forms of the α-amino acid side chain.

In a conventional chemical synthesis of amoxicillin trihydrate, D-(-)-p-hydroxyphenylglycine is first condensed with an acetoacetic ester to form a Dane salt. intratec.us This protected intermediate then reacts with pivaloyl chloride to generate a mixed anhydride complex. intratec.us This complex subsequently acylates 6-aminopenicillanic acid (6-APA), the core of the penicillin structure, to yield amoxicillin after deprotection. intratec.us This established industrial process highlights the utility of pivaloyl chloride in forming a reactive intermediate for the acylation of the penicillin nucleus.

Another approach involves the silylation of 6-APA to protect the carboxylic acid group and enhance its solubility in organic solvents. The silylated 6-APA can then be reacted with an activated and protected side chain, followed by deprotection to yield the final product. Patents describe the preparation of ampicillin (B1664943) and amoxicillin in high yield and purity by reacting silylated 6-APA with the appropriate acyl chloride. google.com

Multi-Step Route Key Intermediate Protecting Group Strategy Acylating Agent
Dane Salt MethodD-(-)-p-hydroxyphenylglycine Dane saltEnamine protection of the amino groupPivaloyl Chloride (to form mixed anhydride)
Silylation of 6-APASilylated 6-APATrimethylsilyl group on the carboxylic acidActivated and protected side-chain acyl chloride

Enzymatic Synthesis Considerations for Amoxicillin and Applicability to N-Derivatives

Enzymatic synthesis has become a cornerstone of industrial amoxicillin production due to its mild reaction conditions and environmental benefits. nih.gov The key enzyme in this process is Penicillin G Acylase (PGA), which catalyzes the kinetically controlled condensation of a side-chain ester, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM), with 6-APA. nih.gov

While the direct enzymatic synthesis of N-Pivaloyl Amoxicillin has not been extensively reported, the principles of enzymatic acylation could be applicable. Lipases are known to catalyze the acylation of primary amines. researchgate.net It is conceivable that a chemo-enzymatic strategy could be developed, where an enzyme selectively acylates the amino group of amoxicillin or a suitable precursor.

The enzymatic synthesis of amoxicillin itself is a well-optimized process, with studies focusing on reaction parameters like pH, temperature, substrate concentrations, and the use of co-solvents to improve yield. nih.gov For instance, the use of ethylene (B1197577) glycol as a co-solvent has been shown to enhance the synthesis yield of amoxicillin in a one-pot enzymatic hydrolysis and condensation cascade process. nih.gov Such optimization strategies would be crucial for developing a viable enzymatic route for N-acyl derivatives.

Enzymatic Synthesis Parameter Effect on Amoxicillin Synthesis Reference
EnzymePenicillin G Acylase (PGA)Catalyzes the condensation of the side chain with 6-APA
SubstratesD-p-hydroxyphenylglycine methyl ester (D-HPGM) and 6-APAKey building blocks for the amoxicillin molecule
Co-solventEthylene GlycolCan improve the synthesis yield
pH and TemperatureCrucial for enzyme activity and reaction kineticsAffects both synthesis and hydrolysis rates

Exploration of Novel Synthetic Techniques for N-Acyl Beta-Lactam Formation

The field of beta-lactam chemistry is continually evolving, with new synthetic methods being developed to create novel antibiotics and overcome antibiotic resistance. These advanced techniques could potentially be applied to the synthesis of N-Pivaloyl Amoxicillin and other N-acyl derivatives.

One of the classical and versatile methods for synthesizing the β-lactam ring itself is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. While this method is primarily for the formation of the beta-lactam core, modifications and functional group interconversions post-synthesis can lead to a variety of derivatives.

Recent advancements in the development of new beta-lactamase inhibitors have spurred the synthesis of structurally complex beta-lactams. nih.govnih.gov These often involve multi-step sequences to introduce diverse functionalities. The strategies employed in creating new generations of cephalosporins, for example, which often feature complex N-acyl side chains, provide a blueprint for the synthesis of highly derivatized penicillins. nih.gov These synthetic approaches often rely on sophisticated protecting group strategies and coupling reagents to achieve the desired chemical transformations.

Molecular Mechanism of Action of N 2,2,dimethyl 1 Oxopropyl Amoxicillin

Elucidation of Interactions with Penicillin-Binding Proteins (PBPs)

The bactericidal effect of amoxicillin (B794) is primarily due to its covalent binding to and subsequent inactivation of penicillin-binding proteins (PBPs). nih.gov These proteins are a group of bacterial enzymes located on the inner membrane of the bacterial cell wall that are essential for the final steps of peptidoglycan synthesis. rsc.orgyoutube.com

Amoxicillin, as a beta-lactam antibiotic, structurally mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors. nih.gov This structural similarity allows it to fit into the active site of PBPs. The strained beta-lactam ring of amoxicillin is then attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme complex. nih.gov This acylation is an essentially irreversible reaction that inactivates the PBP, preventing it from carrying out its normal function in cell wall maintenance and synthesis. nih.govnih.gov

Different bacteria possess a varying number and type of PBPs. nih.gov In Escherichia coli, for instance, amoxicillin has been shown to have a high affinity for PBP4. In Streptococcus pneumoniae, resistance to amoxicillin has been linked to alterations in PBPs 1A, 2X, and 2B. Similarly, in Helicobacter pylori, diminished affinity of amoxicillin for PBP1A is a key mechanism of resistance.

Impact on Bacterial Cell Wall Peptidoglycan Biosynthesis and Cross-Linking

The integrity of the bacterial cell wall is crucial for survival, protecting the bacterium from osmotic stress. The cell wall is primarily composed of peptidoglycan, a mesh-like polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. youtube.com PBPs catalyze the final transpeptidation step of peptidoglycan synthesis, which involves the formation of these peptide cross-links. rsc.org

By inhibiting PBPs, amoxicillin effectively blocks this transpeptidation process. nih.gov The lack of proper cross-linking weakens the structural integrity of the peptidoglycan layer. This disruption of cell wall synthesis, particularly in growing and dividing bacteria, leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death. youtube.com

Comparative Analysis of Inhibitory Profiles with Parent Amoxicillin and Other Beta-Lactams

The antibacterial spectrum of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is expected to be identical to that of amoxicillin, as the former is a prodrug. Amoxicillin itself has a broader spectrum of activity than penicillin, with efficacy against a range of Gram-positive and some Gram-negative bacteria. singlecare.comhealthline.com Its activity is, however, limited against bacteria that produce beta-lactamase enzymes, which can hydrolyze the beta-lactam ring. nih.gov For this reason, amoxicillin is often combined with a beta-lactamase inhibitor such as clavulanic acid. singlecare.com

The following tables provide a comparative overview of the Minimum Inhibitory Concentrations (MICs) for amoxicillin and other beta-lactams against common bacterial strains. It is important to note that as a prodrug, the in vitro MIC of this compound would not be representative of its in vivo efficacy, where it is converted to amoxicillin. The data presented is for the active compound, amoxicillin.

Comparative MICs against Escherichia coli
AntibioticMIC Range (µg/mL)Reference
Amoxicillin2 - >256 nih.gov
Amoxicillin/Clavulanic Acid2/1 - 128/64 nih.gov
Ampicillin (B1664943)2 - >256 nih.gov
Cefotaxime0.015 - >128 nih.gov
Ceftazidime0.06 - >128 nih.gov
Imipenem0.12 - 8 nih.gov
Comparative MICs against Staphylococcus aureus
AntibioticMIC Range (µg/mL)Reference
Amoxicillin≤0.25 - >128 nih.gov
Amoxicillin/Clavulanic Acid≤0.25/0.12 - 32/16 nih.gov
Penicillin≤0.12 - >8 nih.gov
Oxacillin≤0.25 - >4 nih.gov
Vancomycin0.5 - 8 nih.gov

Investigating Potential Novel Bacterial Targets or Modulatory Effects of the N-Pivaloyl Moiety

The N-pivaloyl moiety in this compound is primarily incorporated to create a more lipophilic molecule, thereby enhancing its oral bioavailability compared to the parent amoxicillin. wikipedia.orgtaylorandfrancis.com Upon absorption, this pivaloyl ester is cleaved by non-specific esterases in the body to release active amoxicillin and pivalic acid. taylorandfrancis.com

Currently, there is no scientific evidence to suggest that the N-pivaloyl moiety itself possesses any novel antibacterial targets or directly modulates bacterial processes in a therapeutically meaningful way. The antibacterial activity is attributed solely to the released amoxicillin.

The released pivalic acid is known to be metabolized and excreted from the body. One notable metabolic effect of pivalic acid from prodrugs like pivampicillin (B1678493) is the depletion of carnitine levels. wikipedia.org Pivalic acid is primarily eliminated by forming a conjugate with carnitine, which is then excreted in the urine. wikipedia.org While this is a known metabolic effect in the host, it is not considered a direct antibacterial action or a modulatory effect on bacterial targets. Research on the direct effects of pivalic acid on bacterial enzymes or cellular processes is limited and has not indicated any significant antibacterial activity at clinically relevant concentrations.

In Vitro Antimicrobial Activity Spectrum of N 2,2,dimethyl 1 Oxopropyl Amoxicillin

Evaluation of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against Relevant Pathogens

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death. nih.gov

Studies have established the MIC and MBC values for amoxicillin (B794) against various clinically significant pathogens. For instance, in a study investigating amoxicillin resistance in Helicobacter pylori, an initially sensitive strain (Amoxs) had an MIC range of 0.03 to 0.06 µg/ml. nih.gov Following in vitro selection for resistance, the resulting strain (Amoxr) exhibited a significantly higher MIC of 4 to 8 µg/ml. nih.gov The MBC/MIC ratios for both the sensitive and resistant strains were generally between 1 and 4, indicating bactericidal activity. nih.gov

A multicenter study in South China determined the MIC50 and MIC90 of amoxicillin for 208 H. pylori isolates to be 0.125 mg/L and 4 mg/L, respectively. nih.gov The MIC range for these isolates was broad, from 0.0156 to 256 mg/L. nih.gov

The susceptibility of H. pylori strain SS1 to amoxicillin was found to be between 0.5 and 1 µg/mL. mdpi.com It is important to note that the European Committee on Antimicrobial Susceptibility Testing (EUCAST) considers H. pylori to be resistant to amoxicillin if the MIC value is higher than 0.125 µg/mL. mdpi.com

Table 1: MIC and MBC of Amoxicillin against Helicobacter pylori

Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Amoxs 0.03 - 0.06 0.06 - 0.125 1 - 4

Activity against Gram-Positive Bacterial Strains, Including Resistant Phenotypes

Ampicillin (B1664943), the active form of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin, is effective against a range of Gram-positive bacteria. patsnap.com These include species such as Streptococcus pneumoniae and Enterococcus faecalis. patsnap.comnih.gov Resistance in Gram-positive bacteria can emerge through various mechanisms, including the production of β-lactamase enzymes that inactivate the antibiotic, or alterations in the penicillin-binding proteins (PBPs) which are the targets of β-lactam antibiotics.

Activity against Gram-Negative Bacterial Strains, Including Resistant Phenotypes

Amoxicillin also demonstrates activity against certain Gram-negative bacteria, such as Haemophilus influenzae and Neisseria gonorrhoeae. patsnap.com However, resistance is a significant challenge. In Gram-negative bacteria, resistance mechanisms are multifaceted and can include:

β-lactamase production: These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. nih.govresearchgate.net

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of amoxicillin to its target. nih.govresearchgate.netnih.gov

Reduced membrane permeability: Changes in the outer membrane structure, such as modifications to lipopolysaccharide (LPS), can hinder the influx of the antibiotic into the bacterial cell. nih.govmdpi.com

Efflux pumps: These are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its target. mdpi.com

A study on an in vitro-selected amoxicillin-resistant strain of H. pylori revealed that resistance was associated with a significant decrease in the labeling of PBP 1 and PBP 2, as well as a reduction in the uptake of the antibiotic. nih.gov This particular resistant strain did not produce β-lactamase. nih.gov However, other studies have reported high-level amoxicillin resistance in H. pylori linked to the production of β-lactamase, specifically the blaTEM-1 type. wikipedia.orgnih.govresearchgate.net

Table 2: Cross-Resistance of an Amoxicillin-Resistant H. pylori Strain to Other β-Lactam Antibiotics

Antibiotic MIC for Amoxs Strain (µg/mL) MIC for Amoxr Strain (µg/mL) Fold Increase in MIC
Amoxicillin 0.06 8.0 133
Ampicillin 0.06 8.0 133
Penicillin G 0.06 8.0 133
Mezlocillin 0.125 4.0 32
Piperacillin 0.125 1.0 8
Cefoperazone 0.25 1.0 4
Cefuroxime 0.06 4.0 67
Ceftriaxone 0.03 0.25 8

Data from an in vitro study on an amoxicillin-resistant H. pylori strain. nih.gov

Assessment of Efficacy against Beta-Lactamase-Producing Microorganisms

The efficacy of amoxicillin against bacteria that produce β-lactamase enzymes is significantly compromised. wikipedia.orgnih.gov These enzymes inactivate amoxicillin by hydrolyzing its β-lactam ring. To counteract this resistance mechanism, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. While clavulanic acid itself has weak antibacterial activity, it binds to and inactivates β-lactamases, thereby protecting amoxicillin from degradation and restoring its activity against resistant bacteria. nih.gov

Studies have shown that high-level amoxicillin resistance in H. pylori can be associated with the production of β-lactamase. wikipedia.orgnih.govresearchgate.net The presence of the blaTEM-1 gene, which codes for a common β-lactamase, has been identified in amoxicillin-resistant H. pylori strains. wikipedia.orgnih.gov

Synergistic and Antagonistic Interactions with Co-Administered Antimicrobial Agents (In Vitro Studies)

The combination of amoxicillin with other antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects.

Synergism with β-Lactamase Inhibitors: As mentioned, the combination of amoxicillin with a β-lactamase inhibitor like clavulanic acid is a classic example of synergy. This combination is effective against many amoxicillin-resistant, β-lactamase-producing strains. nih.gov A study showed that a triple therapy regimen including amoxicillin-clavulanate resulted in a significantly higher eradication rate for H. pylori compared to a regimen with amoxicillin alone. nih.gov

Synergism with Nanoparticles: In vitro studies have explored the synergistic effect of amoxicillin with nanoparticles. One such study demonstrated that zinc oxide nanoparticles (ZnONPs) synthesized using oak gall extract exhibited a synergistic effect with amoxicillin against H. pylori. nih.govresearchgate.net The combination of amoxicillin and these ZnONPs significantly reduced the MIC90 of amoxicillin. nih.govresearchgate.net

Interactions with Other Antibiotics: The interaction of amoxicillin with other antibiotics can vary. While some combinations may be synergistic or additive, others could be antagonistic. For example, the combination of amoxicillin with bacteriostatic antibiotics could potentially reduce the efficacy of amoxicillin, which is most effective against actively dividing bacteria.

Table 3: Compound Names

Compound Name
This compound
Amoxicillin
Ampicillin
Pivampicillin (B1678493)
Clavulanic Acid
Penicillin G
Mezlocillin
Piperacillin
Cefoperazone
Cefuroxime
Ceftriaxone

Structure Activity Relationship Sar of N 2,2,dimethyl 1 Oxopropyl Amoxicillin and Analogues

Identification of Pharmacophoric Elements within the N-Pivaloyl Amoxicillin (B794) Structure

The antibacterial efficacy of N-pivaloyl amoxicillin, like all penicillin derivatives, is dictated by a set of essential structural features, or pharmacophoric elements, that are necessary for its interaction with bacterial transpeptidase enzymes, the primary targets of this class of antibiotics. youtube.comyoutube.com

The core pharmacophore of penicillins includes:

β-Lactam Ring: A four-membered cyclic amide that is crucial for the covalent inhibition of penicillin-binding proteins (PBPs). The ring strain of this moiety makes it highly reactive and susceptible to nucleophilic attack by the serine residue in the active site of PBPs, leading to the inactivation of the enzyme and disruption of bacterial cell wall synthesis. nih.govwikipedia.org

Acylamino Side Chain: The nature of the acylamino side chain at the C-6 position of the β-lactam ring plays a significant role in determining the antibiotic's spectrum of activity, potency, and stability against β-lactamase enzymes. youtube.com

In the case of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin, the N-pivaloyl group represents a specific modification of the acylamino side chain of amoxicillin. The pivaloyl moiety, with its bulky tert-butyl group, introduces steric hindrance that can influence the compound's interaction with both PBPs and β-lactamases. The key pharmacophoric elements within the N-pivaloyl amoxicillin structure are the intact β-lactam and thiazolidine (B150603) rings, the carboxylic acid, and the specific N-acyl side chain containing the pivaloyl group attached to the amino group of the amoxicillin side chain.

Influence of the N-(2,2,Dimethyl-1-oxopropyl) Moiety on Antimicrobial Potency and Spectrum

The modification of the acylamino side chain of amoxicillin with the N-(2,2,Dimethyl-1-oxopropyl) moiety has a direct impact on the resulting compound's antimicrobial potency and spectrum. Generally, acylation of the amino group in the side chain of aminopenicillins like ampicillin (B1664943) and amoxicillin can lead to a reduction in antibacterial activity.

Research on N-acylated derivatives of ampicillin and amoxicillin has shown that while these compounds retain some antibacterial activity, their minimal inhibitory concentrations (MICs) are often higher compared to the parent antibiotics. For instance, studies on new penicillin derivatives prepared by N-acylation of ampicillin and amoxicillin indicated a decrease in antibacterial activity. However, these derivatives still exhibited MIC values in the range of 0.62-16 µg/ml against certain Gram-positive strains.

The bulky N-(2,2,Dimethyl-1-oxopropyl) group likely influences the binding affinity of the molecule to the active site of penicillin-binding proteins (PBPs). This steric hindrance may interfere with the optimal orientation required for efficient acylation of the PBP's serine residue, potentially leading to a decrease in potency. The table below presents hypothetical comparative MIC data to illustrate the potential impact of the N-pivaloyl group on antimicrobial activity, based on general trends observed with N-acyl amoxicillin derivatives.

CompoundStaphylococcus aureus (MIC in µg/mL)Streptococcus pneumoniae (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Amoxicillin0.25 - 2.00.015 - 1.02.0 - 8.0
This compound1.0 - 16.00.5 - 8.0> 32.0

This table is illustrative and based on general trends for N-acyl penicillins; specific data for this compound may vary.

Stereochemical Considerations and Their Impact on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of all β-lactam antibiotics, including this compound. The specific three-dimensional arrangement of atoms in the molecule is critical for its recognition and binding to the target enzymes.

The core bicyclic system of penicillin has a defined stereochemistry that is essential for its activity. Any alteration in the stereocenters of the β-lactam and thiazolidine rings would lead to a significant loss of antibacterial potency. The cis-stereochemistry of the substituents on the β-lactam ring is a crucial feature for its biological function.

Design and Synthesis of N-Acyl Amoxicillin Analogues for SAR Probing

The design and synthesis of N-acyl amoxicillin analogues are crucial for probing the structure-activity relationships and understanding the influence of different acyl groups on the antimicrobial profile. The general approach involves the chemical modification of the amino group in the side chain of amoxicillin.

The synthesis of this compound and its analogues for SAR studies typically starts with amoxicillin as the parent molecule. The amino group of the amoxicillin side chain can be acylated using various methods. A common synthetic route involves the reaction of amoxicillin with an activated form of the corresponding carboxylic acid, such as an acid chloride or an anhydride (B1165640), under controlled conditions to avoid the degradation of the β-lactam ring.

Preclinical Pharmacokinetic Analysis of N 2,2,dimethyl 1 Oxopropyl Amoxicillin in Animal Models

Absorption and Distribution Studies in Laboratory Animals (e.g., Rodents, Non-Rodents)

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin, also known as pivampicillin (B1678493), is designed for enhanced oral absorption compared to its parent compound, ampicillin (B1664943). nih.gov Following oral administration, it is readily absorbed from the gastrointestinal tract in several animal species. nih.govdrugbank.com

In non-rodent species such as horses, studies have demonstrated the absorption of pivampicillin. Following intragastric administration to adult horses, the compound is well-absorbed. nih.gov In a study involving ponies with implanted tissue chambers, pivampicillin was administered orally to manage soft tissue infections, indicating its distribution to these sites.

Studies in canine models have provided insights into the tissue distribution of similar penicillin esters. For instance, pivmecillinam, another pivaloyloxymethyl ester, demonstrated enhanced penetration into the canine prostate and prostatic interstitial fluid compared to other penicillins. nih.gov This suggests that the lipophilic nature of the ester prodrug facilitates its movement into tissues. The concentration of an antimicrobial agent at the site of infection is influenced by its lipid solubility and the specific characteristics of the tissue. nih.gov For drugs that are primarily distributed in the extracellular fluid, their concentrations in soft tissues can often be predicted from serum levels. nih.gov

While specific studies detailing the full tissue distribution profile of this compound in a wide range of organs in rodents are not extensively available in the reviewed literature, the general principles of antimicrobial distribution suggest that as a lipophilic prodrug, it would distribute into various tissues before its conversion to the active form, ampicillin.

Metabolic Fate and Pathways of this compound in Preclinical Species

The primary metabolic fate of this compound in the body is its conversion to the active therapeutic agent, ampicillin. drugbank.com This biotransformation is a hydrolysis reaction that cleaves the ester bond, releasing ampicillin, formaldehyde, and pivalic acid. drugbank.com This process is rapid and efficient, with reports indicating that over 99% of the absorbed pivampicillin is converted to ampicillin within 15 minutes of absorption. drugbank.com

The hydrolysis is mediated by non-specific esterases that are ubiquitously present in most body tissues and blood. nih.govdrugbank.com This enzymatic conversion begins during absorption from the gastrointestinal tract and continues in the systemic circulation and various tissues. drugbank.com

Interestingly, there appear to be species-specific differences in the enzymatic hydrolysis. An in vitro study using monolayers of pivampicillin demonstrated that while penicillinase effectively hydrolyzed the compound, esterases from dog liver showed no such activity. nih.gov This finding suggests that the profile of esterases capable of metabolizing pivampicillin may vary among different animal species.

The metabolic conversion is a critical step, as this compound itself is an inactive prodrug, and its therapeutic efficacy is entirely dependent on the in vivo generation of ampicillin. drugbank.com

Elimination Kinetics and Excretion Routes in Animal Models

Once converted to ampicillin, the elimination kinetics of this compound are essentially those of ampicillin. The primary route of excretion for ampicillin is via the kidneys, with a significant portion of the administered dose being eliminated in the urine.

In a study involving horses that received pivampicillin orally, the terminal half-life of the resulting ampicillin was reported to be 9.4 ± 2.7 hours. nih.gov Generally, penicillins are excreted unchanged to a large extent.

The urinary excretion of the active ampicillin is a key elimination pathway. The efficiency of renal excretion can be high, leading to high concentrations of the active drug in the urine. The prediction of human drug clearance from animal data is a complex process, and various scaling methods are used to extrapolate from species such as rats, dogs, and monkeys. nih.gov

While specific quantitative data on the percentage of urinary and fecal excretion of this compound metabolites in various preclinical models is not extensively detailed in the available literature, the general pattern for penicillins points towards predominantly renal clearance of the active ampicillin.

Bioavailability Assessment Following Various Administration Routes in Animal Models

A key feature of this compound is its enhanced oral bioavailability compared to ampicillin. nih.gov This is attributed to its increased lipophilicity, which facilitates its absorption across the gastrointestinal mucosa. nih.gov

In equine studies, the oral bioavailability of pivampicillin has been quantified. In adult horses, intragastric administration of pivampicillin resulted in an oral bioavailability of 36%. nih.gov Another study in horses reported an absolute oral bioavailability of 31% for pivampicillin following intragastric administration.

The improved absorption of pivampicillin leads to higher peak plasma concentrations of ampicillin compared to the administration of an equimolar dose of ampicillin itself. This efficient absorption and subsequent conversion to the active form are the primary advantages of using this prodrug formulation.

Interactive Data Table: Bioavailability of Pivampicillin in Horses

Species Administration Route Bioavailability (%) Reference
Horse Intragastric 36 nih.gov
Horse Intragastric 31

Advanced Analytical Methodologies for N 2,2,dimethyl 1 Oxopropyl Amoxicillin

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (U-PLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (U-PLC), are cornerstone techniques for assessing the purity and determining the concentration of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin. These methods offer high resolution and sensitivity, making them ideal for separating the main compound from any impurities, degradants, or related substances.

In a typical analysis, a reversed-phase C18 column is used, which separates compounds based on their hydrophobicity. nih.gov For instance, a study on amoxicillin (B794) and its metabolites utilized an ACE C18-column (4.6 mm × 150 mm, 3 μm) with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid) in an isocratic mode. nih.gov A similar approach would be effective for this compound. The addition of formic acid to the mobile phase helps to achieve better peak shapes and ionization efficiency if the HPLC system is connected to a mass spectrometer.

U-PLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity. For a compound like this compound, a U-PLC method would be highly advantageous for high-throughput screening and for detecting trace-level impurities.

The quantification of the compound is achieved by using a UV detector, as the β-lactam structure absorbs light in the UV region. The absorbance is directly proportional to the concentration of the compound in the sample, following the Beer-Lambert law. Recent studies on similar compounds have utilized HPLC with diode-array detection (DAD) for simultaneous determination with other drugs. nih.gov

Illustrative HPLC-UV Method Parameters:

Parameter Typical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 230 nm or 270 nm

| Column Temperature | 25-30 °C |

Mass Spectrometry (MS) and LC-MS/MS for Structural Characterization and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. When coupled with a liquid chromatography system (LC-MS), it provides both separation and mass information, allowing for unambiguous identification. For even greater specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed.

In LC-MS analysis, after the compound elutes from the HPLC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+. The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions. For amoxicillin, the protonated molecule is observed at an m/z of 366.1. lcms.cz Given the structure of this compound, its expected protonated molecular ion would be at a higher m/z value.

LC-MS/MS takes this a step further. The specific parent ion of interest is selected and then fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, confirming its identity and structure. The fragmentation of amoxicillin has been studied, showing characteristic losses that help in identifying related structures. researchgate.net This technique is particularly valuable for identifying metabolites and degradation products in complex matrices. The high sensitivity of LC-MS/MS also makes it the method of choice for trace analysis, enabling the detection of minute quantities of the compound.

Illustrative LC-MS/MS Transitions for a Related Compound (Amoxicillin):

Parent Ion (m/z) Product Ion (m/z) Collision Energy (eV)
366.1 349.1 15
366.1 208.1 20

Spectrophotometric and Spectroscopic Techniques for Characterization

Spectrophotometric and spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound.

UV-Visible Spectrophotometry is a straightforward and cost-effective method for quantification. Amoxicillin itself typically exhibits maximum absorbance around 270 nm. researchgate.net A solution of this compound would be expected to have a similar UV spectrum due to the shared chromophores. This technique can be used for routine quality control assays. In some methods, the drug is reacted with a chromogenic reagent to form a colored complex that can be measured in the visible region, which can enhance sensitivity and specificity. researchgate.net

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the β-lactam ring (around 1760 cm⁻¹), amide groups, carboxylic acid, and the additional ester group from the 2,2-dimethyl-1-oxopropyl moiety. This provides confirmatory evidence of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is the most powerful technique for de novo structural elucidation. It provides detailed information about the connectivity of atoms within the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise three-dimensional structure of this compound can be determined.

Development and Validation of Bioanalytical Methods for Preclinical Pharmacokinetic Studies

To understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, robust bioanalytical methods are required for preclinical pharmacokinetic studies. These studies typically involve the quantification of the drug in biological matrices such as plasma, urine, and tissue homogenates.

LC-MS/MS is the gold standard for these applications due to its high sensitivity, selectivity, and speed. researchgate.net The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used.

Chromatographic Separation: An optimized HPLC or U-PLC method is developed to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: The MS/MS parameters (parent and product ions, collision energy) are optimized to ensure the most sensitive and specific detection of the compound. An internal standard, a molecule with similar chemical properties, is typically added to the samples to improve the accuracy and precision of the quantification.

The developed method must then be rigorously validated according to international guidelines (e.g., FDA or EMA). This validation process assesses the method's linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure that the results are reliable and reproducible. Such validated methods can then be used to generate the concentration-time profiles necessary for calculating key pharmacokinetic parameters.

Table of Compound Names

Compound Name
Amoxicillin
This compound
Acetonitrile
Formic Acid
Bromocresol green
Metronidazole
Vonoprazan
Clarithromycin

Degradation Pathways and Impurity Profiling of N 2,2,dimethyl 1 Oxopropyl Amoxicillin

Identification and Characterization of Degradation Products

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin, also known as N-pivaloyl amoxicillin (B794), has been identified as a significant degradation impurity of amoxicillin. researchgate.netresearchgate.net Its chemical name is (2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, and it is identified by the CAS Number 1313237-94-3. cleanchemlab.comaquigenbio.com This compound is considered a potential impurity in amoxicillin, sometimes referred to as Amoxicillin Impurity H. researchgate.netimpactfactor.org

The formation of this impurity occurs during the process development of amoxicillin and has been particularly observed during forced degradation studies. researchgate.net Its structure has been elucidated and confirmed using various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, after isolation by preparative liquid chromatography (LC). researchgate.netresearchgate.net

Besides N-pivaloyl amoxicillin, other principal degradation products of amoxicillin have been extensively studied. These include:

Amoxicilloic Acids : Formed through the hydrolytic cleavage of the β-lactam ring. researchgate.netnih.gov

Amoxicillin Diketopiperazine : A product of intramolecular condensation. researchgate.netnih.gov

Amoxicillin Penilloic Acid : Another degradation product identified under various conditions. nih.gov

Phenol Hydroxypyrazine : Identified from amoxicillin degradation. nih.gov

Amoxicillin-S-oxide : An oxidation product. nih.gov

The characterization of these impurities is vital for understanding the complete degradation profile of amoxicillin.

Investigation of Degradation Mechanisms under Various Stress Conditions

The formation of this compound and other degradation products is highly dependent on environmental conditions. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are used to understand these pathways.

Key Stress Conditions and Degradation Mechanisms:

Alkaline and Thermal Stress : N-pivaloyl amoxicillin has been specifically identified as a new impurity that forms under thermal and alkaline degradation conditions. researchgate.netresearchgate.net

Hydrolysis : This is a primary degradation pathway for amoxicillin. mdpi.com The β-lactam ring is susceptible to nucleophilic attack by water, leading to its opening and the formation of amoxicilloic acids. researchgate.net The rate of hydrolysis is significantly influenced by pH. researchgate.net

Oxidation : The thioether moiety in the amoxicillin structure is susceptible to oxidation, which can lead to the formation of sulfoxides. nih.gov Studies using hydroxyl radicals have shown that the thioether group is more sensitive to oxidation than the aromatic ring. nih.gov Oxidative degradation can be induced by agents like hydrogen peroxide. neliti.com

Photodegradation : Exposure to light can also induce degradation. While direct photolysis can occur, indirect photolysis, often mediated by dissolved organic matter in water, appears to be a dominant loss mechanism. mdpi.comnih.gov

Studies have consistently shown that amoxicillin degradation is time, temperature, and concentration-dependent. nih.gov Higher temperatures and higher initial concentrations lead to faster degradation rates. nih.gov For instance, the degradation rate of amoxicillin in aqueous solution increases significantly as the temperature rises from 5°C to 37°C. nih.gov Similarly, a higher concentration of the drug leads to a less stable solution. nih.gov The stability of amoxicillin is optimal in a citrate (B86180) buffer at a pH of approximately 5.8-6.5. usp-pqm.org

Development of Analytical Methods for Impurity Detection and Quantification

To ensure the quality and safety of amoxicillin, robust analytical methods are required for the detection and quantification of its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. impactfactor.orgmagtechjournal.com

A stability-indicating HPLC method has been developed specifically to separate amoxicillin from its related substances, including N-pivaloyl amoxicillin. researchgate.netresearchgate.net This method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, precision, linearity, and robustness. researchgate.net

Table 1: Example of a Validated HPLC Method for Amoxicillin and Its Impurities

ParameterConditionReference
ColumnC8, 150 mm × 4.6 mm, 5 µm globalresearchonline.net
Mobile Phase A0.05 M potassium dihydrogen orthophosphate buffer, pH 5.0 globalresearchonline.net
Mobile Phase BAcetonitrile (B52724) globalresearchonline.net
ElutionLinear Gradient researchgate.net
Flow Rate1.5 ml/min globalresearchonline.net
DetectionUV at 230 nm globalresearchonline.netnih.gov
Column Temperature40°C globalresearchonline.net
Limit of Detection (LOD)Below 0.045% (w/w) for related substances researchgate.net
Limit of Quantification (LOQ)Below 0.086% (w/w) for related substances researchgate.net

These methods are crucial for routine quality control and stability monitoring of amoxicillin in bulk drug substance and finished pharmaceutical products. nih.govsphinxsai.com Furthermore, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the identification and structural confirmation of unknown impurities. impactfactor.org

Implications for Amoxicillin Stability Studies and Impurity Control

The identification of degradation products like this compound has significant implications for the pharmaceutical industry. The presence of impurities can affect the quality, safety, and efficacy of the final drug product. researchgate.net

Regulatory Compliance : Regulatory bodies like the ICH have strict guidelines for the control of impurities. For example, the acceptable level for a known impurity in an Active Pharmaceutical Ingredient (API) is typically less than 0.15%. impactfactor.orgglobalresearchonline.net Therefore, understanding and controlling the formation of N-pivaloyl amoxicillin is a regulatory necessity.

Stability-Indicating Methods : The fact that amoxicillin degrades into various products under different stress conditions underscores the need for validated stability-indicating analytical methods. researchgate.net These methods must be able to separate and quantify the active ingredient from any degradation products, thus providing an accurate measure of the drug's stability. nih.gov

Formulation Development : Knowledge of degradation pathways informs the development of stable amoxicillin formulations. For example, since amoxicillin is unstable at high pH and temperature, formulations are designed to maintain an optimal pH and are stored under controlled temperature conditions. usp-pqm.orgkabarak.ac.ke

Process Optimization : The formation of process-related impurities and degradants necessitates the optimization of the manufacturing process to minimize their levels in the final product. impactfactor.org This includes controlling reaction conditions, purification steps, and storage of intermediates and the final API.

Computational Chemistry and Molecular Modeling Studies of N 2,2,dimethyl 1 Oxopropyl Amoxicillin

Molecular Docking Simulations to Predict Binding Affinities with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov In the context of drug design, it is used to forecast the interaction between a ligand, such as N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin, and its target protein. The primary targets for β-lactam antibiotics like amoxicillin (B794) and its derivatives are Penicillin-Binding Proteins (PBPs). nih.govnih.gov These enzymes are crucial for the synthesis of the bacterial cell wall. nih.gov

Molecular docking simulations are performed to place the this compound molecule into the binding site of various bacterial PBPs. The simulation calculates the binding energy, typically expressed in kcal/mol, which indicates the stability of the ligand-protein complex. A lower binding energy suggests a stronger and more stable interaction. These studies can help identify which specific PBPs the compound is likely to inhibit most effectively. For instance, simulations might explore its affinity for PBP1a, PBP2, and PBP3 from different bacterial strains. nih.gov The process involves preparing the 3D structures of both the ligand and the protein, running the docking algorithm using software like AutoDock or Glide, and analyzing the resulting poses and scores. nih.govresearchgate.net

Table 1: Hypothetical Molecular Docking Results of this compound with Bacterial Penicillin-Binding Proteins (PBPs)

Target ProteinBacterial SourcePredicted Binding Affinity (kcal/mol)Key Interacting Residues
PBP1aHelicobacter pylori-8.5SER368, LYS371, THR556
PBP2xStreptococcus pneumoniae-7.9THR550, SER354
PBP3Escherichia coli-8.2SER307, ASN309, ARG315
PBP DHelicobacter pylori-7.1Not applicable

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov For this compound, a QSAR model could be developed to predict its antibacterial potency based on a set of calculated molecular descriptors. japsonline.com

The development of a QSAR model involves several stages:

Data Set Preparation : A collection of amoxicillin analogues with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) is compiled to serve as the training set. japsonline.com

Descriptor Calculation : Various physicochemical and structural properties, known as molecular descriptors, are calculated for each molecule in the dataset. These can include electronic (e.g., partial charges), topological (e.g., molecular connectivity indices), and spatial descriptors. who.int

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA), are used to build a mathematical equation linking the descriptors to the biological activity. japsonline.comwho.int

Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds not used in model creation. japsonline.com

A resulting QSAR model provides insights into which molecular features are critical for antibacterial activity, guiding the design of new, more potent derivatives. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling for this compound

Descriptor TypeDescriptor NameDescriptionHypothetical Value
ElectronicDipole MomentA measure of the molecule's overall polarity.3.5 D
TopologicalMolecular Connectivity Index (Chi-1)Describes the degree of branching in the molecule.12.8
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the compound.1.2
SpatialPolar Surface Area (PSA)The surface sum over all polar atoms, important for membrane permeability.155 Ų

Conformational Analysis and Molecular Dynamics Simulations of the Compound

While molecular docking provides a static snapshot of the binding pose, Conformational Analysis and Molecular Dynamics (MD) simulations offer a dynamic view of the compound's behavior over time. researchgate.net MD simulations model the movement of every atom in the molecule and its surrounding environment (typically water and ions) by solving Newton's equations of motion.

For this compound, an MD simulation would typically be run on the compound complexed with its target protein (e.g., PBP1a). This simulation reveals the stability of the binding interaction, how the compound adjusts its shape (conformation) within the binding site, and the specific atomic interactions that are maintained over time. rsc.org Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the network of hydrogen bonds formed between the drug and the protein. rsc.org This information is critical for confirming the viability of a docked pose and understanding the physical basis of the binding affinity.

Table 3: Hypothetical Summary of a 100 ns Molecular Dynamics Simulation of the this compound-PBP1a Complex

ParameterAverage ValueInterpretation
Protein RMSD1.8 ÅThe protein backbone is stable throughout the simulation.
Ligand RMSD0.9 ÅThe compound remains stably bound in the active site.
Hydrogen Bonds4An average of four persistent hydrogen bonds maintain the complex.
Radius of Gyration22.5 ÅThe overall protein structure remains compact and does not unfold.

In Silico Prediction of Preclinical Pharmacokinetic Parameters and Drug-Like Properties

Before a compound advances to clinical trials, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be estimated. researchgate.net In silico tools can predict these properties based on the molecular structure of this compound, providing an early assessment of its potential as a drug. nih.govdntb.gov.ua

Computational models can predict a range of ADME and physicochemical properties. researchgate.net These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could terminate drug development. For instance, properties like aqueous solubility, permeability through biological membranes (e.g., Caco-2 permeability), plasma protein binding, and potential to inhibit key metabolic enzymes (e.g., Cytochrome P450) are commonly evaluated. researchgate.net Additionally, "drug-likeness" is often assessed by evaluating compliance with established guidelines like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.

Table 4: Predicted Preclinical Pharmacokinetic and Drug-Like Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight465.55 g/mol Complies with Lipinski's Rule (<500)
LogP1.2Indicates balanced lipophilicity for absorption
Aqueous Solubility (LogS)-3.5Moderate solubility
Human Intestinal Absorption> 90%Predicted to be well-absorbed orally
Caco-2 PermeabilityLowMay have limited passive diffusion across the intestinal wall
Plasma Protein Binding~ 40%Moderate binding, leaving a significant fraction free to act
Lipinski's Rule of Five0 ViolationsHigh likelihood of being an orally available drug

Q & A

Q. What computational approaches are used to predict the inhibitory efficiency of N-(2,2-Dimethyl-1-oxopropyl)-Amoxicillin derivatives?

  • Methodology : Apply density functional theory (DFT) with the B3LYP/6-31G(d,p) basis set to model molecular interactions and calculate inhibition efficiencies. Correlate theoretical results with experimental data (e.g., corrosion inhibition assays) using regression analysis. Validate predictions by comparing IEexp% and IETheor% plots across concentration gradients .

Q. How should stability studies for oral dosage forms of N-(2,2-Dimethyl-1-oxopropyl)-Amoxicillin be designed?

  • Methodology : Integrate accelerated predictive stability (APS) models with vibrational spectrometry to analyze degradation kinetics. Use HPLC-UV to quantify degradation products (e.g., β-lactam ring-opened derivatives) under controlled humidity and temperature. Fit experimental data to first-order degradation models to predict shelf-life and optimize formulation excipients (e.g., microcrystalline cellulose) .

Q. What strategies mitigate bacterial resistance when combining N-(2,2-Dimethyl-1-oxopropyl)-Amoxicillin with other agents?

  • Methodology : Conduct time-kill assays to evaluate synergistic effects with β-lactamase inhibitors (e.g., clavulanic acid). Monitor minimum inhibitory concentration (MIC) shifts in resistant Streptococcus pneumoniae or Haemophilus influenzae strains. Use genomic sequencing to identify resistance gene mutations (e.g., blaTEM-1, mecA) and adjust combination ratios dynamically .

Q. How can researchers resolve contradictions in bioactivity data for N-(2,2-Dimethyl-1-oxopropyl)-Amoxicillin analogs?

  • Methodology : Perform multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, bacterial strain variability). Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate using orthogonal assays (e.g., disk diffusion vs. broth microdilution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.